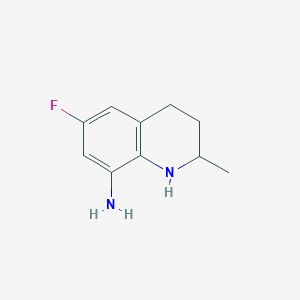

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Enantioselective Synthesis and Resolution

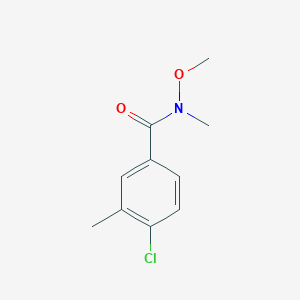

The acylative kinetic resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has shown the impact of fluorine atoms on stereoselectivity, highlighting the method's potential for preparing enantiopure compounds. This process demonstrates the increasing stereoselectivity of acylation with specific acyl chlorides, offering a route to high-purity enantiomers for research and potential therapeutic applications (Gruzdev et al., 2013).

Building Blocks in Synthesis

The synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation into 1,8-disubstituted tetrahydroisoquinolines outline the versatility of fluorinated tetrahydroquinolines as intermediates. These compounds are valuable starting points for creating central nervous system (CNS) drug candidates, showcasing the role of fluorinated compounds in medicinal chemistry (Hargitai et al., 2018).

Analytical and Structural Studies

The resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in different solvents using tartaric acid derivatives points to the significant kinetic and solvent dependence observed in the resolution processes. Such studies not only contribute to the understanding of the compound's behavior in various solvents but also propose economical resolution processes, which are essential in developing industrial-scale synthesis methods (Bálint et al., 2002).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis of related compounds provide insights into the molecular interactions and stability of fluorinated quinolines. By comparing the hydrochloride salt of similar compounds, researchers can deduce the impact of fluorination on molecular structure, which is critical for designing drugs with optimized properties (Ullah & Stoeckli-Evans, 2021).

Radiopharmaceutical Applications

The development of [18 F]MK-6240, a fluorine-18 labelled compound for PET imaging of neurofibrillary tangles, underscores the application of fluorinated tetrahydroquinolines in the field of diagnostic imaging. This work illustrates the compound's potential in detecting aggregated tau proteins in neurodegenerative diseases, offering a non-invasive tool for research and diagnosis (Collier et al., 2017).

Properties

IUPAC Name |

6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h4-6,13H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVIEVCWCHALSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

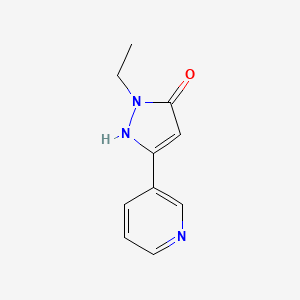

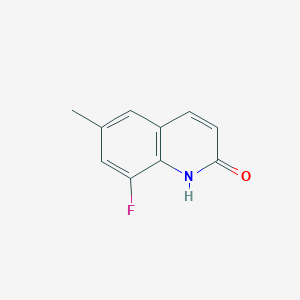

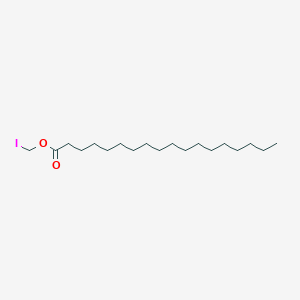

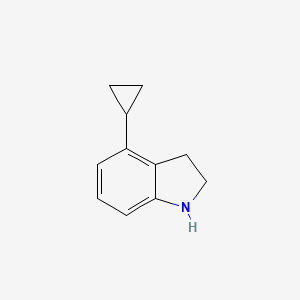

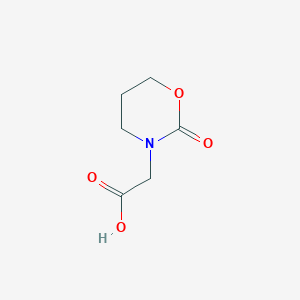

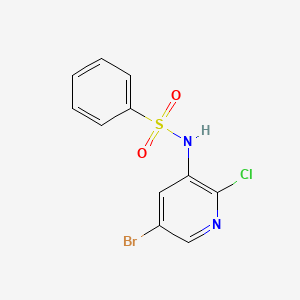

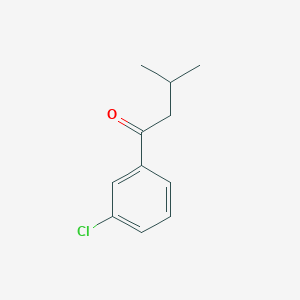

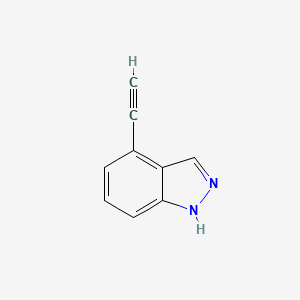

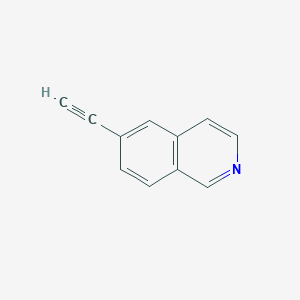

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)

![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)